6-Hydroxy-2-methylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

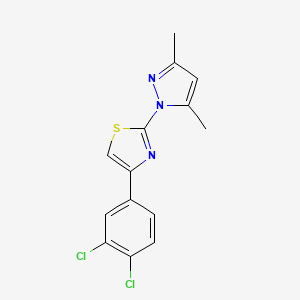

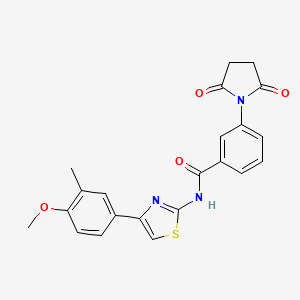

6-Hydroxy-2-methylnicotinic Acid (CAS# 66909-37-3) is a useful research chemical . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 .

Synthesis Analysis

The synthesis of 6-Hydroxy-2-methylnicotinic Acid can be achieved from ETHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE . More details about the synthesis process can be found in the relevant papers.Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methylnicotinic Acid includes a molecular formula of C7H7NO3 and a molecular weight of 153.14 . The Canonical SMILES representation isCC1=C(C=CC(=O)N1)C(=O)O . Chemical Reactions Analysis

The chemical reactions involving 6-Hydroxy-2-methylnicotinic Acid can be diverse, depending on the context. It can participate in acid-base reactions, precipitation reactions, or oxidation-reduction reactions .Physical And Chemical Properties Analysis

6-Hydroxy-2-methylnicotinic Acid has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Coordination Chemistry and Antibacterial Studies

6-Hydroxy-2-methylnicotinic acid has been utilized in the synthesis of new transition metal complexes through microwave irradiation methods. These complexes, featuring cobalt (Co), nickel (Ni), and copper (Cu) ions coordinated with 6-hydroxy-2-methylnicotinic acid, exhibit octahedral geometries. Spectral analysis, including FT-IR and UV-Visible studies, have confirmed the O,O-chelation of the ligand to the metal ions. Moreover, these complexes have been explored for their antibacterial properties against various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showcasing their potential in medicinal chemistry and as antibacterial agents (S. Verma & N. Bhojak, 2018).

Photophysical and Electrochemical Studies

Research has also focused on the gas-phase structure of deprotonated 6-hydroxy-2-methylnicotinic acid, investigating its role as a model system for studying tautomerization processes in N-heterocyclic compounds. Through infrared multiple-photon photodissociation spectroscopy and theoretical calculations, the favored tautomer in solvent conditions has been identified, contributing to the understanding of the structural and electronic properties of hydroxypyridine derivatives. This work provides insights into the fundamental chemistry of hydroxynicotinic acids and their potential applications in developing new materials and understanding biological processes (Michael J van Stipdonk et al., 2014).

Luminescent Materials

In another study, 6-hydroxy-2-methylnicotinic acid was used as a bridging ligand to prepare a cadmium coordination polymer with significant potential in nonlinear optical (NLO) applications. The synthesized material exhibited strong fluorescent emission bands and showed a second harmonic generation (SHG) efficiency about eight times that of potassium dihydrogen phosphate (KDP), highlighting its promise in optical and photonic devices. This research not only demonstrates the utility of 6-hydroxy-2-methylnicotinic acid in creating functional materials but also opens new avenues for the development of luminescent and NLO materials (Yin-Hua He et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as niacin, act on nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is likely that it interacts with its targets in a similar way to niacin, which has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

6-Hydroxy-2-methylnicotinic acid likely affects the same biochemical pathways as niacin. Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that similar compounds, such as 6-methylnicotine, have comparable chemical, pharmacological, and toxicological properties to nicotine . The aerosol transfer efficiency of 6-methylnicotinic acid was found to be similar to that of nicotine .

Result of Action

It is known that similar compounds, such as niacin, play a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Action Environment

It is known that similar compounds, such as niacin, can have their action, efficacy, and stability influenced by environmental factors .

properties

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQPFRWFDTJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)

![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)